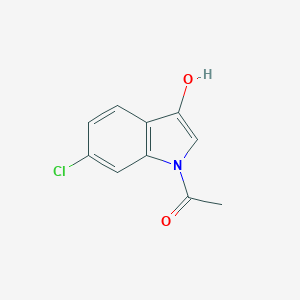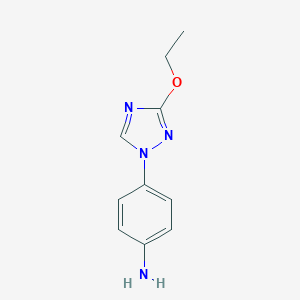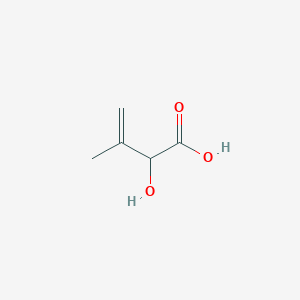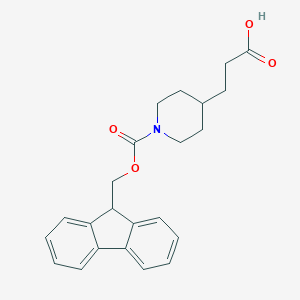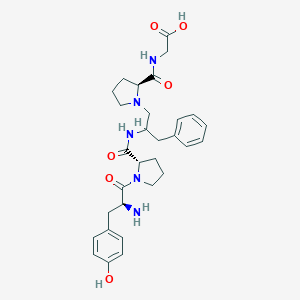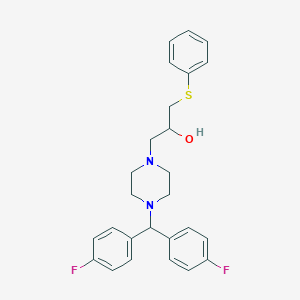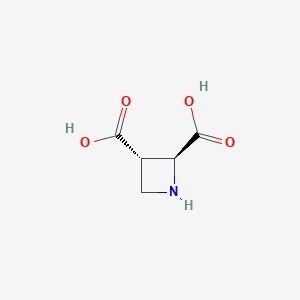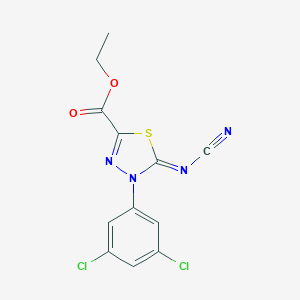
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate, also known as CTET, is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to act through various pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. This compound has also been found to have anticonvulsant activity in animal models of epilepsy. Furthermore, this compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, this compound has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects have not been fully studied. Furthermore, the mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate. One area of research could focus on optimizing the synthesis method to increase the yield of this compound. Another area of research could focus on elucidating the mechanism of action of this compound to better understand its therapeutic potential. Furthermore, future studies could investigate the potential of this compound as a treatment for various diseases, including cancer, epilepsy, and inflammation. Finally, future studies could investigate the long-term effects of this compound to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. This compound has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, as well as potential anticancer activity. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
Méthodes De Synthèse
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been synthesized through various methods, including the reaction of 3,5-dichlorophenyl isothiocyanate with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,5-dichlorophenyl isothiocyanate with ethyl cyanoacetate, followed by the reaction with ammonium thiocyanate. The yield of this compound from these methods ranges from 60-85%.
Applications De Recherche Scientifique
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been found to have potential anticancer activity, with studies showing inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, this compound has been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S/c1-2-20-11(19)10-17-18(12(21-10)16-6-15)9-4-7(13)3-8(14)5-9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJFDKNDYYTTKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361010 |
Source


|
| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148367-85-5 |
Source


|
| Record name | ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
